N-[(4-bromophenyl)sulfonyl]-L-serine
Description
N-[(4-Bromophenyl)sulfonyl]-L-serine is a sulfonamide derivative characterized by a brominated phenyl group attached to a sulfonyl moiety, which is further conjugated to the amino acid L-serine. This compound is synthesized through reactions involving sulfonyl chlorides and amino acid derivatives, as exemplified by procedures involving 4-amino-N-(4-bromophenyl)benzamide and sulfonyl chlorides in tetrahydrofuran (THF) with pyridine as a base . The bromine atom at the para position enhances lipophilicity, which is critical for membrane penetration and biological activity, particularly in antimicrobial applications .
Properties
Molecular Formula |
C9H10BrNO5S |
|---|---|
Molecular Weight |
324.15 g/mol |
IUPAC Name |
(2S)-2-[(4-bromophenyl)sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10BrNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
ZNIKCDQUKAIUGM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-hydroxypropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-(4-bromobenzenesulfonamido)-3-oxopropanoic acid.
Reduction: Formation of 2-(4-bromobenzenesulfonamido)-3-hydroxypropane.
Substitution: Formation of 2-(4-substitutedbenzenesulfonamido)-3-hydroxypropanoic acid derivatives.
Scientific Research Applications
2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Halogen Substitution Effects
The substitution of halogens (F, Cl, Br, I) on the phenyl ring significantly influences physicochemical and biological properties.
- Lipophilicity : Bromine substitution increases clogP (3.5) compared to chlorine (2.1) and fluorine (1.2), enhancing membrane permeability and antimicrobial potency .
- Enzyme Inhibition : Despite higher lipophilicity, bromophenyl derivatives (IC50 = 4.37 µM) show similar MGL inhibition to iodophenyl analogs (IC50 = 4.34 µM), suggesting electronic effects dominate over steric factors in enzyme binding .
Structural Analogues with Modified R Groups
Variations in the R group attached to the sulfonyl moiety alter receptor specificity and bioactivity.
- Receptor Targeting: Pyridazinone derivatives with bromophenyl groups exhibit mixed FPR1/FPR2 agonism, while methoxybenzyl substituents enhance FPR2 specificity . In contrast, the sulfonyl-L-serine backbone in the target compound favors broad antimicrobial activity .
Comparison with Other Sulfone Derivatives
Sulfones are renowned for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
- Antimicrobial Potency : Both bromophenyl and chlorophenyl sulfonyl derivatives exhibit overlapping MIC ranges, but bromine’s higher lipophilicity may improve tissue penetration .
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